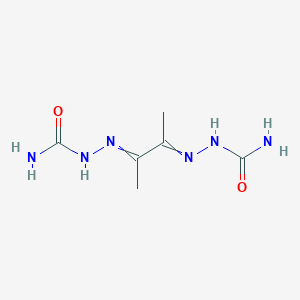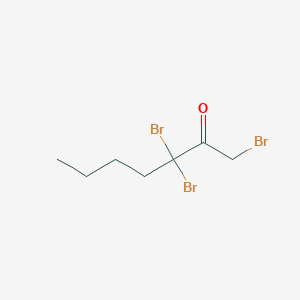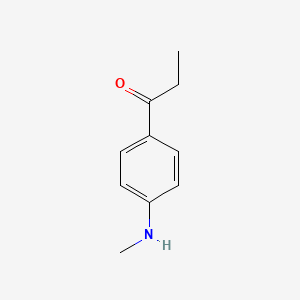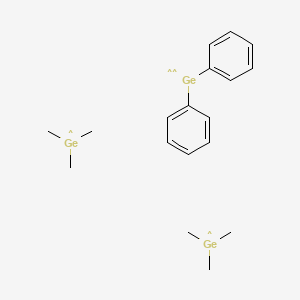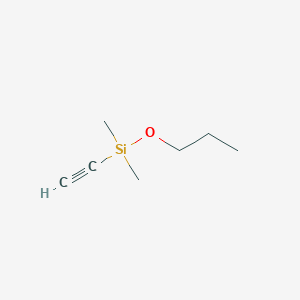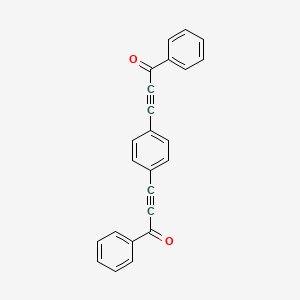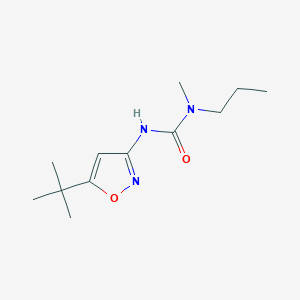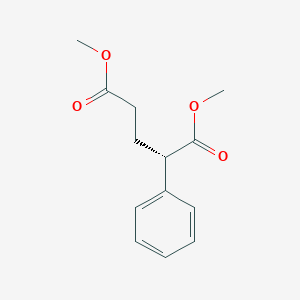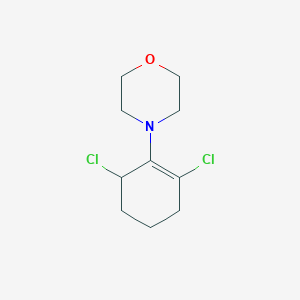
4-(2,6-Dichlorocyclohex-1-en-1-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6-Dichlorocyclohex-1-en-1-yl)morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a cyclohexene ring that is substituted with two chlorine atoms at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dichlorocyclohex-1-en-1-yl)morpholine typically involves the reaction of morpholine with 2,6-dichlorocyclohexanone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Morpholine} + \text{2,6-Dichlorocyclohexanone} \rightarrow \text{this compound} ]
The reaction is usually conducted in the presence of a suitable solvent and may require the use of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and consistent product quality. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the yield and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,6-Dichlorocyclohex-1-en-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atoms in the cyclohexene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-(2,6-Dichlorocyclohex-1-en-1-yl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2,6-Dichlorocyclohex-1-en-1-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Cyclohexen-1-yl)morpholine: This compound is similar in structure but lacks the chlorine substitutions.
N-Morpholino-1-cyclohexene: Another related compound with a similar core structure.
Uniqueness
The presence of chlorine atoms in 4-(2,6-Dichlorocyclohex-1-en-1-yl)morpholine imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specialized applications.
Propiedades
Número CAS |
54494-82-5 |
|---|---|
Fórmula molecular |
C10H15Cl2NO |
Peso molecular |
236.13 g/mol |
Nombre IUPAC |
4-(2,6-dichlorocyclohexen-1-yl)morpholine |
InChI |
InChI=1S/C10H15Cl2NO/c11-8-2-1-3-9(12)10(8)13-4-6-14-7-5-13/h8H,1-7H2 |
Clave InChI |
LOOPVJAKUMZTNA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=C(C1)Cl)N2CCOCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide](/img/structure/B14644585.png)

